The Strategic Application of t-Boc-N-Amido-PEG2-Azide in Advanced Bioconjugation
The Strategic Application of t-Boc-N-Amido-PEG2-Azide in Advanced Bioconjugation
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker not only connects the functional components of these complex molecules but also profoundly influences their solubility, stability, pharmacokinetics, and overall efficacy. This technical guide provides an in-depth exploration of t-Boc-N-Amido-PEG2-Azide, a versatile heterobifunctional linker, for scientists and professionals in drug development.
Core Attributes of t-Boc-N-Amido-PEG2-Azide
t-Boc-N-Amido-PEG2-Azide is a polyethylene glycol (PEG) based linker engineered with distinct functionalities at each terminus, enabling controlled and sequential conjugation reactions.[1] Its structure consists of three key components:
-
A tert-butyloxycarbonyl (t-Boc) protected amine: This protecting group provides a stable shield for a primary amine, which can be selectively removed under mild acidic conditions to allow for subsequent conjugation.[1][2]
-
A short PEG2 spacer: The two-unit polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting bioconjugate, a crucial property for often hydrophobic drug payloads.[3] This spacer also provides a defined distance between the conjugated molecules.
-
A terminal azide group: This functional group is specifically designed for highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
Quantitative Data Summary
The selection of a linker and the corresponding conjugation chemistry is a data-driven process. The following tables summarize key quantitative parameters for the reactions and properties associated with t-Boc-N-Amido-PEG2-Azide and related linkers.
Table 1: Physicochemical Properties of t-Boc-N-Amido-PEG2-Azide
| Property | Value | Source |
| CAS Number | 950683-55-3 | [4] |
| Molecular Formula | C11H22N4O4 | [4] |
| Molecular Weight | 274.3 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
Table 2: Comparative Analysis of Click Chemistry Reactions for Azide-Containing Linkers
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Requires copper catalyst, which can be cytotoxic. | Copper-free, generally more biocompatible for in-vivo applications.[5] |
| Reaction Kinetics | Generally faster reaction rates. | Slower reaction rates compared to CuAAC.[5] |
| Reaction Conditions | Requires a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate). | No catalyst required; driven by the ring strain of cyclooctynes (e.g., DBCO, BCN).[5] |
| Selectivity | Highly selective for azides and terminal alkynes. | Highly selective for azides and strained alkynes. |
| Yields | Typically high yields. | Generally high yields, though may be slightly lower than CuAAC in some cases. |
Table 3: Stability of Linkages in Bioconjugates
| Linkage Type | Formed From | Stability Profile | Key Considerations |
| Amide Bond | Amine + Carboxylic Acid (or activated ester) | Highly stable in circulation.[6] | Non-cleavable linker strategy. Payload release relies on lysosomal degradation of the antibody.[6] |
| Triazole Ring | Azide + Alkyne (via Click Chemistry) | Very stable under physiological conditions.[7] | Non-cleavable linker strategy. Provides a robust connection between the conjugated moieties.[6] |
| Hydrazone Linkage | Hydrazide + Aldehyde/Ketone | pH-sensitive; stable at neutral pH (7.4) and cleavable at acidic pH of endosomes/lysosomes (pH 4.5-6.5).[8] | A common cleavable linker strategy for intracellular drug release.[8] |
| Disulfide Linkage | Thiol + Thiol | Reductively cleavable; stable in the bloodstream and cleaved in the reducing environment of the cell. | Another cleavable linker strategy, sensitive to intracellular glutathione concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of t-Boc-N-Amido-PEG2-Azide. The following are representative protocols for its use in the synthesis of PROTACs and ADCs.
Synthesis of a PROTAC using t-Boc-N-Amido-PEG2-Azide
This protocol outlines a modular approach for synthesizing a PROTAC, starting with the conjugation of an E3 ligase ligand, followed by deprotection and subsequent "click" reaction with a protein of interest (POI) binder.
Protocol 1: Conjugation of E3 Ligase Ligand to the Linker
-
Activation of E3 Ligase Ligand: If the E3 ligase ligand contains a carboxylic acid, dissolve it in an anhydrous aprotic solvent such as DMF. Add an activating agent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Deprotection of the Linker: Dissolve t-Boc-N-Amido-PEG2-Azide in dichloromethane (DCM). Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0°C.[9] Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.
-
Neutralization and Coupling: Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. Dissolve the resulting amine-PEG2-azide TFA salt in anhydrous DMF and neutralize with DIPEA. Add this solution to the activated E3 ligase ligand from step 1.
-
Reaction and Purification: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by LC-MS. Upon completion, purify the E3 ligase ligand-PEG2-azide conjugate by reverse-phase HPLC.
Protocol 2: Click Chemistry Conjugation to POI Binder
-
Reactant Preparation: Dissolve the purified E3 ligase ligand-PEG2-azide conjugate and an alkyne-modified POI binder (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation (for CuAAC): Prepare fresh stock solutions of copper(II) sulfate (CuSO4) and sodium ascorbate.
-
CuAAC Reaction: To the mixture of the azide conjugate and alkyne binder, add the CuSO4 solution (typically 0.1 equivalents) followed by the sodium ascorbate solution (typically 0.3-0.5 equivalents).[10]
-
Reaction and Purification: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by LC-MS. Once complete, purify the final PROTAC molecule by reverse-phase HPLC.
Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a cytotoxic payload to an antibody via t-Boc-N-Amido-PEG2-Azide.
Protocol 3: Antibody Modification and Linker Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Linker Activation: If the linker is to be attached to the antibody via lysine residues, the t-Boc-N-Amido-PEG2-Azide would first need to be functionalized with an amine-reactive group (e.g., by converting a terminal acid version of the PEG linker to an NHS ester).
-
Alternative Strategy (Site-Specific Conjugation): A more common approach for azide-alkyne chemistry in ADCs is to introduce the alkyne or azide onto the antibody site-specifically. For this protocol, we will assume an alkyne-modified antibody is available.
Protocol 4: Payload-Linker Conjugation and Deprotection
-
Payload Conjugation: Conjugate a payload containing a carboxylic acid to the deprotected amine of t-Boc-N-Amido-PEG2-Azide using standard peptide coupling chemistry (e.g., EDC/NHS or HATU) as described in Protocol 1.
-
Deprotection: Remove the t-Boc group from the payload-linker conjugate using TFA in DCM as described in Protocol 1. Purify the resulting payload-PEG2-azide.
Protocol 5: ADC Final Assembly via Click Chemistry
-
Reactant Preparation: Dissolve the alkyne-modified antibody in a suitable buffer. Add the purified payload-PEG2-azide.
-
SPAAC Reaction: If using a strain-promoted click reaction, the alkyne on the antibody would be a strained cyclooctyne (e.g., DBCO). Simply mix the DBCO-modified antibody with the payload-PEG2-azide and incubate at room temperature or 37°C. The reaction typically proceeds to completion within a few hours.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted payload-linker and other small molecules.
Diagrams of Signaling Pathways and Workflows
Visual representations of the complex processes involved in the application of t-Boc-N-Amido-PEG2-Azide can aid in understanding and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-Amido-PEG2-azide - Creative Biolabs [creative-biolabs.com]
- 3. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
